Scientific Field: Polymer Science
Summary of the Application: Adipamide, specifically bis (2-aminoethyl) adipamide/adipic acid (BAEA/AA), is used in the study of crystallization kinetics of polyamide 6 (PA6) copolyamides . The crystallization behavior of these novel PA6 copolyamides with different amounts of BAEA/AA segment was investigated .
Methods of Application: The wide-angle X-ray diffraction (WAXD) results were used to investigate the crystallization behavior of these copolyamides . The amount of BAEA/AA segment was varied in the study .
Results or Outcomes: As the amount of BAEA/AA segment increased to 10 mole%, the crystalline forms of all PA6 copolyamide were transferred from the stable α-form to the unstable γ-form because of the complex polymer structure . The copolyamides provided a slower crystallization rate and higher crystallization activation energy (Δ Ea) than neat PA6 .
Summary of the Application: Adipamide, specifically N 1, N 6 -bis (4-aminobutyl) adipamide (BABA) diamine and sebacic acid (SA), also called BABA/SA polyamide salt, were used in a typical melt polymerization processes of polyamide 6 (PA6) to form a series of PA6-BABA/SA copolyamides . The effects of BABA/SA on the isothermal crystallization kinetics of PA6-BABA/SA were studied .
Methods of Application: An isothermal crystallization analysis was conducted to study the effects of BABA/SA on the crystallization kinetics of PA6-BABA/SA .
Results or Outcomes: The PA6-BABA/SA matrix provided a higher crystallization rate and shorter half-crystallization time than virgin PA6 did . The degree of crystallization of the PA6-BABA/SA 30 matrix was also the lowest among all of the samples considered .
Adipamide, also known as hexanediamide or 1,4-butanediamide, has the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.2 g/mol. It appears as a colorless powder and is slightly soluble in water . Adipamide is characterized by its weak basicity and can form flammable gases when reacted with strong reducing agents. Notably, it can be converted to adiponitrile through dehydration reactions involving dehydrating agents like phosphorus pentoxide or thionyl chloride .
Adipamide can be synthesized through various methods:
Adipamide has several applications:
Adipamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Hexamethylenediamine | C₆H₁₈N₂ | Used in nylon production; more basic than adipamide. |
| Caprolactam | C₆H₁₁NO | A precursor for nylon 6; cyclic structure differs from linear adipamide. |
| Succinimide | C₄H₅NO₂ | A cyclic compound; used in pharmaceuticals; different reactivity profile. |
Adipamide's unique characteristics lie in its specific role as an intermediate for nylon production and its distinct reactivity compared to similar compounds. Unlike hexamethylenediamine, which is more basic and reactive, or caprolactam, which has a cyclic structure, adipamide offers unique pathways for polymer synthesis through its dehydration reactions.
Irritant